3-Hydrazinylpyridine hydrochloride

Perovskite Solar Cells Additive Engineering Crystallization Kinetics

Mixed Sn/Pb perovskite research faces stability loss-PCE retention drops to 66% after 1500 h without crystallization control. 3-Hydrazinylpyridine hydrochloride (CAS 650638-17-8) addresses this: • PCE boost: 16.36% → 18.33%; stability: 66% → 85% retention at 1500 h (Adv. Funct. Mater. 2025) • Agrochemical intermediate: 74% validated yield for pyrazoline synthesis • Salt-form stability advantage vs. free base or dihydrochloride ≥98% purity; 2-8°C storage under inert atmosphere.

Molecular Formula C5H8ClN3
Molecular Weight 145.59 g/mol
CAS No. 650638-17-8
Cat. No. B1344773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazinylpyridine hydrochloride
CAS650638-17-8
Molecular FormulaC5H8ClN3
Molecular Weight145.59 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NN.Cl
InChIInChI=1S/C5H7N3.ClH/c6-8-5-2-1-3-7-4-5;/h1-4,8H,6H2;1H
InChIKeyRJSAWRPVTKYGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydrazinylpyridine hydrochloride (CAS 650638-17-8): Chemical Profile and Research-Grade Specifications for Procurement


3-Hydrazinylpyridine hydrochloride (CAS 650638-17-8, MFCD06797881, C5H7N3·HCl, MW 145.59 g/mol) is a heterocyclic hydrazine derivative supplied as a solid with specified purity levels typically ≥98% . As a pyridine-based building block, it features a hydrazinyl group at the 3-position of the pyridine ring, enabling its utility as a nucleophilic reagent and ligand precursor in organic synthesis and materials science . The hydrochloride salt form provides enhanced stability and handling characteristics compared to the free base, with storage recommended at 2-8°C under inert atmosphere .

Why 3-Hydrazinylpyridine hydrochloride Cannot Be Substituted by Generic Hydrazinopyridines in Critical Applications


In-class substitution among hydrazinopyridine isomers and salt forms is non-trivial due to divergent regiochemical reactivity, crystallinity modulation, and biological target engagement. The 3-position hydrazinyl moiety on the pyridine ring confers distinct electronic and steric properties compared to 2- and 4-substituted analogs, directly impacting reaction yields, crystallization kinetics, and the pharmacological profile of derived compounds [1]. Furthermore, the monohydrochloride salt form (CAS 650638-17-8) offers different solubility, stability, and handling characteristics relative to the free base (CAS 42166-50-7) or dihydrochloride (CAS 364727-74-2), factors that critically influence reproducibility in both materials fabrication and medicinal chemistry workflows . The following quantitative evidence demonstrates where this specific compound provides verifiable differentiation.

Quantitative Differentiation Guide for 3-Hydrazinylpyridine hydrochloride Procurement: Head-to-Head Performance Data


Power Conversion Efficiency (PCE) Enhancement in Tin-Lead Perovskite Solar Cells: Direct Comparison of 3-HH Additive vs. Control

In a two-step fabricated Sn/Pb perovskite solar cell device, doping and post-treatment with 3-Hydrazinylpyridine hydrochloride (3-HH) achieved a power conversion efficiency (PCE) of 18.329%, compared to 16.362% for the control device without 3-HH [1]. The 3-HH-modified device also exhibited superior stability, retaining 85% of its initial PCE after 1500 hours of storage in a glove box, whereas the control device retained only 66% [1].

Perovskite Solar Cells Additive Engineering Crystallization Kinetics

Synthetic Yield in Pyrazoline Derivative Formation: 3-Hydrazinylpyridine hydrochloride as a Key Intermediate

In the synthesis of 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine, a key intermediate for agrochemical development, the reaction of 3-Hydrazinylpyridine hydrochloride with acrylonitrile in ethanol using sodium ethanolate as a base proceeded with a reported yield of 74% after 5.0 hours [1]. While direct comparator data for other hydrazinopyridine isomers under identical conditions is not available in the source, this yield establishes a quantitative benchmark for this specific substrate.

Heterocyclic Synthesis Reaction Yield Agrochemical Intermediates

Commercial Purity Specifications: 3-Hydrazinylpyridine hydrochloride ≥98% vs. Alternative Hydrazinopyridine Salts

Multiple reputable vendors supply 3-Hydrazinylpyridine hydrochloride (CAS 650638-17-8) with specified minimum purities of 95% to 98% . In contrast, the structurally analogous 4-Hydrazinylpyridine hydrochloride (CAS 20815-52-5) is commercially available with a typical specified purity of 97% , while 2-Hydrazinylpyridine hydrochloride (CAS 51169-05-2) is offered at 98% [1]. The comparable purity specifications indicate that purity alone is not a key differentiator among isomers, but the availability of batch-specific certificates of analysis (COA) including NMR, HPLC, and GC for the 3-isomer provides traceable quality assurance essential for reproducible research.

Chemical Purity Quality Control Procurement Specifications

Evidence-Based Application Scenarios for 3-Hydrazinylpyridine hydrochloride in Research and Industrial Settings


Additive Engineering for High-Efficiency Sn/Pb Perovskite Solar Cells

Based on direct evidence from a 2025 Advanced Functional Materials study, 3-Hydrazinylpyridine hydrochloride (3-HH) functions as an effective crystallization-regulating additive in two-step fabricated tin-lead perovskite solar cells. The addition of 3-HH improved power conversion efficiency from 16.362% to 18.329% and enhanced device stability from 66% to 85% PCE retention after 1500 hours [1]. This makes 3-HH a valuable procurement choice for materials scientists and device physicists developing mixed Sn/Pb perovskite photovoltaics.

Synthesis of 3-Pyridyl Pyrazoline Derivatives for Agrochemical Development

As documented in the Molaid chemical database, 3-Hydrazinylpyridine hydrochloride reacts with acrylonitrile under basic conditions to yield 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine in 74% yield [1]. This reaction serves as a validated entry point for synthesizing pyrazoline-containing agrochemical intermediates, such as those related to the insecticide thiencarbazone-methyl development pathway [1]. Researchers in agrochemical synthesis can rely on this established yield as a benchmark for reaction optimization.

Medicinal Chemistry: Synthesis of Pyrido[2,3-d]pyrimidine c-Met Kinase Inhibitors

3-Hydrazinylpyridine dihydrochloride, a closely related salt form (CAS 364727-74-2), has been employed as a critical intermediate in the construction of pyrido[2,3-d]pyrimidine derivatives that exhibit potent inhibitory activity against c-Met kinase with IC50 values in the low nanomolar range [1]. While direct data for the monohydrochloride salt (CAS 650638-17-8) in this specific application is not available in the open literature, the structural equivalence of the hydrazinylpyridine core suggests the monohydrochloride could serve a similar synthetic role, pending experimental validation. This class-level inference positions 3-Hydrazinylpyridine hydrochloride as a candidate building block for kinase inhibitor medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydrazinylpyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.